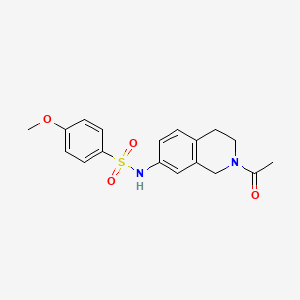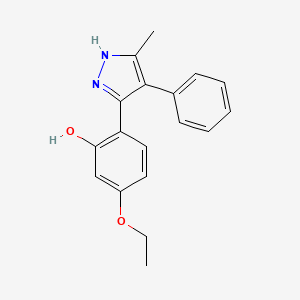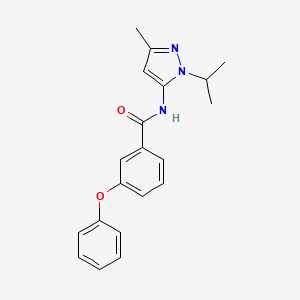
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline and has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
Scientific Research Applications
Enzyme Inhibition and Cellular Regulation
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide demonstrates significant inhibitory effects on Ca2+/calmodulin-dependent protein kinase II (CaMKII) activity both in situ and in vitro, without significantly affecting other kinases like cAMP-dependent protein kinase, Ca2+/phospholipid-dependent protein kinase, myosin light chain kinase, and Ca2+-phosphodiesterase. This specificity suggests its potential in studying the regulatory roles of CaMKII in various cellular processes, including dopamine metabolism in PC12h cells, where it was observed to decrease dopamine levels through the modulation of tyrosine hydroxylase phosphorylation (Sumi et al., 1991).
Fluorescence and Spectroscopic Applications
The compound has been used in the synthesis and study of analogues of Zinquin-related fluorophores, demonstrating its utility in developing specific fluorophores for Zn(II). Such applications are crucial for biochemical assays and imaging techniques that require selective and sensitive detection of metal ions in biological systems (Kimber et al., 2003).
Alzheimer's Disease Research
It serves as a base structure in the synthesis of novel therapeutic agents targeting Alzheimer’s disease. Specifically, derivatives of this compound have been synthesized to explore their inhibitory effects on acetylcholinesterase, an enzyme target in the treatment of Alzheimer’s disease, showcasing its potential in the development of new therapeutic agents (Abbasi et al., 2018).
Antimicrobial Studies
The compound and its derivatives have been evaluated for their antimicrobial properties, indicating their potential in the development of new antimicrobial agents. These studies provide insights into the structure-activity relationships necessary for designing more effective antimicrobial compounds (Vanparia et al., 2010).
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(21)20-10-9-14-3-4-16(11-15(14)12-20)19-25(22,23)18-7-5-17(24-2)6-8-18/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVUZACGRGPDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2878243.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2878246.png)


![[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2878249.png)


![N-ethyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2878254.png)


![1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2878260.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878262.png)
![[5-(2-Fluorophenyl)-2-furyl]methylamine](/img/structure/B2878263.png)